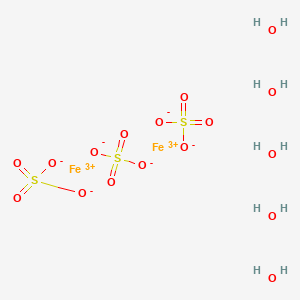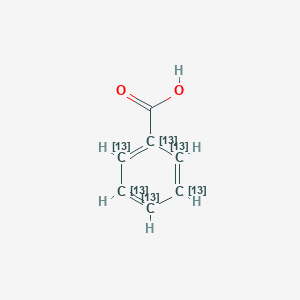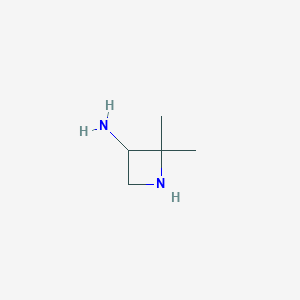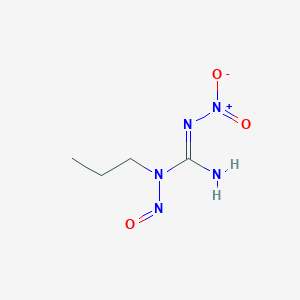
4-Fluoronicotinic acid
Vue d'ensemble
Description
4-Fluoronicotinic acid is an organic compound with the chemical formula C6H4FNO2 . It is an important intermediate in the synthesis of several agrochemicals, pharmaceuticals, and materials. It contains a pyridine ring and a carboxyl group that are attached to a fluorine atom .
Molecular Structure Analysis
The molecular formula of 4-Fluoronicotinic acid is C6H4FNO2 . The molecular weight is 141.10 g/mol . The structure includes a pyridine ring, a carboxyl group, and a fluorine atom .
Physical And Chemical Properties Analysis
4-Fluoronicotinic acid has a molecular weight of 141.10 g/mol . It has a topological polar surface area of 50.2 Ų . The compound has one rotatable bond and four hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 0.5 .
Applications De Recherche Scientifique
- 4-Fluoronicotinic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It’s often used in the synthesis of various organic compounds due to its reactivity.
- 4-Fluoronicotinic acid has been used as a building block in the generation of topologically diverse metal-organic and supramolecular Ni, Co, and Cd networks .
- The method involves a hydrothermal method from the metal(II) nitrates, 5-fluoronicotinic acid, and an optional ancillary 1,10-phenanthroline (phen) or 2,2′-biimidazole (H2biim) ligand .
- The structures range from the intricate 3D metal-organic framework (MOF) to the 1D coordination polymers, and the discrete 0D monomers . The structures are further extended into various H-bonded networks .
- The topological analysis of the underlying coordination and H-bonded nets revealed a very rare 3,6T10 MOF topology, a parallel 2D+2D interpenetration of the sql nets, a topologically unique double chain, a simple 2C1 topology, and a pcu (alpha-Po primitive cubic) topology .
Organic Synthesis and Pharmaceuticals
Metal-Organic Frameworks (MOFs) and Coordination Polymers
- 4-Fluoronicotinic acid has been used in the field of nuclear medicine for the radiolabeling of peptides .
- The method involves a fully automated batch production to radiolabel three peptides (YGGFL, cRGDyK, and Pyr-QKLGNQWAVGHLM) from fluorine-18 using the ELIXYS FLEX/CHEM® radiosynthesizer in a two-step process . First, the prosthetic group, 6- [ 18 F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ( [ 18 F]FPy-TFP) was synthesized and subsequently attached to the peptide .
Peptide Radiolabeling
Material Science
- 4-Fluoronicotinic acid has been used in the field of nuclear medicine for the radiolabeling of peptidomimetics .
- The method involves a fully automated two-step radiosynthesis of [ 18 F]DCFPyL, a ligand targeting the prostate specific membrane antigen (PSMA), using the GE FASTlab™ platform . First, the prosthetic group, 6- [ 18 F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ( [ 18 F]F-Py-TFP) was synthesized and subsequently attached to the peptide .
- The [ 18 F]DCFPyL was synthesized in 56 minutes with an overall end of synthesis yield as high as 37% using solid phase extraction (SPE) purification .
Radiolabeling of Peptidomimetics
Green Chemistry
Safety And Hazards
When handling 4-Fluoronicotinic acid, it is recommended to wear personal protective equipment, including face protection . It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .
Propriétés
IUPAC Name |
4-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIVUIKWHBNGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376590 | |
| Record name | 4-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronicotinic acid | |
CAS RN |
152126-33-5 | |
| Record name | 4-Fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152126-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















